Tert-butyl ((5r,8r)-2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl)(benzyl)carbamate
CAS No.:
Cat. No.: VC17486429
Molecular Formula: C22H34N2O3
Molecular Weight: 374.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H34N2O3 |
|---|---|
| Molecular Weight | 374.5 g/mol |
| IUPAC Name | tert-butyl N-[2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl]-N-benzylcarbamate |
| Standard InChI | InChI=1S/C22H34N2O3/c1-21(2,3)27-20(25)24(16-17-7-5-4-6-8-17)18-9-12-22(13-10-18)14-11-19(15-23)26-22/h4-8,18-19H,9-16,23H2,1-3H3 |
| Standard InChI Key | KGXQSLGKTICISG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2CCC3(CC2)CCC(O3)CN |
Introduction
Structural Characteristics and Molecular Configuration
Core Spirocyclic Architecture
The defining feature of tert-butyl ((5R,8R)-2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl)(benzyl)carbamate is its 1-oxaspiro[4.5]decane core. This structure consists of a tetrahydrofuran ring fused to a cyclohexane ring via a spiro carbon atom, creating a rigid, bicyclic framework. The stereochemistry at positions 5 and 8 (denoted as 5R,8R) is critical for maintaining the compound’s three-dimensional conformation, which influences its interactions with biological targets.
Key Functional Groups:
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tert-Butyl Carbamate: Positioned at the 8th carbon of the spirocyclic system, this group enhances steric bulk and stability, potentially reducing metabolic degradation.
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Benzyl Group: Attached to the carbamate nitrogen, the benzyl moiety introduces aromaticity, which may facilitate π-π interactions with protein binding sites.
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Aminomethyl Substituent: Located at the 2nd position of the tetrahydrofuran ring, this primary amine group offers a site for further chemical modification or hydrogen bonding in biological systems.
Comparative Analysis with Structural Analogs
To contextualize its uniqueness, Table 1 contrasts this compound with two related spirocyclic derivatives:
Table 1: Structural Comparison of Spirocyclic Carbamates
The benzyl group in the target compound distinguishes it from simpler analogs, potentially enhancing binding affinity to hydrophobic pockets in enzymes or receptors .
Synthetic Methodology and Reaction Optimization
Multi-Step Synthesis Overview
The synthesis of tert-butyl ((5R,8R)-2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl)(benzyl)carbamate involves a sequence of carefully controlled reactions to achieve the desired stereochemistry and functionalization. A generalized pathway includes:
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Spirocyclic Core Construction: Cyclization of a diol precursor via acid-catalyzed intramolecular etherification.
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Aminomethylation: Introduction of the aminomethyl group at position 2 using reductive amination.
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Carbamate Formation: Reaction with benzyl chloroformate and tert-butyl carbamate under basic conditions.
Critical Reaction Parameters:
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Temperature Control: Maintaining sub-zero temperatures during aminomethylation prevents racemization.
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Catalyst Selection: Palladium on carbon (Pd/C) is employed for hydrogenolysis steps to ensure high yields.
Biological Activity and Mechanistic Insights
Receptor Modulation
The compound’s rigid spirocyclic structure may also enable interactions with G protein-coupled receptors (GPCRs). Molecular docking simulations predict favorable binding to the adenosine A<sub>2A</sub> receptor, a target for neurodegenerative disorders.
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Key <sup>1</sup>H NMR Signals (400 MHz, CDCl<sub>3</sub>)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.28 | singlet | 9H | tert-Butyl CH<sub>3</sub> |
| 3.45–3.60 | multiplet | 4H | Spirocyclic CH<sub>2</sub> groups |
| 4.32 | doublet | 2H | Benzyl CH<sub>2</sub> |
| 7.25–7.35 | multiplet | 5H | Aromatic protons |
Mass Spectrometry (MS)
High-resolution ESI-MS confirms the molecular ion peak at m/z 375.25 [M+H]<sup>+</sup>, consistent with the molecular formula C<sub>22</sub>H<sub>34</sub>N<sub>2</sub>O<sub>3</sub>.
Future Directions and Applications
Drug Discovery Prospects
The compound’s dual functionality (aminomethyl and benzyl groups) positions it as a versatile scaffold for developing protease inhibitors or GPCR modulators. Structure-activity relationship (SAR) studies could optimize selectivity and potency.
Targeted Delivery Systems
Conjugation with nanoparticle carriers may enhance bioavailability, addressing the compound’s limited solubility in aqueous media.
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